Perfluoroundecanesulfonic acid
Overview
Description
Perfluoroundecanesulfonic acid is a highly fluorinated compound belonging to the family of perfluoroalkyl substances. These compounds are known for their unique physicochemical properties, including high thermal and chemical stability, as well as their hydrophobic and lipophobic nature. This compound is used in various industrial applications due to its ability to repel water and oil, making it a valuable component in products such as firefighting foams, stain repellents, and non-stick coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perfluoroundecanesulfonic acid typically involves the electrochemical fluorination of a suitable precursor. This process includes the following steps:
Electrochemical Fluorination: A hydrocarbon precursor is subjected to electrochemical fluorination in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in a perfluorinated compound.
Sulfonation: The perfluorinated compound is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced electrochemical cells and reactors enhances the efficiency of the fluorination and sulfonation processes.
Chemical Reactions Analysis
Types of Reactions
Perfluoroundecanesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can participate in substitution reactions with nucleophiles, leading to the formation of sulfonate esters and other derivatives.
Oxidation and Reduction: While the perfluorinated carbon chain is highly resistant to oxidation and reduction, the sulfonic acid group can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions with this compound.
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate can oxidize the sulfonic acid group.
Reducing Agents: Reducing agents like lithium aluminum hydride can reduce the sulfonic acid group under controlled conditions.
Major Products
Sulfonate Esters: Formed through substitution reactions with alcohols.
Sulfonamides: Produced by reacting with amines.
Sulfonic Acid Derivatives: Various derivatives can be synthesized depending on the reagents and reaction conditions used.
Scientific Research Applications
Perfluoroundecanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a polymerization initiator and catalyst in the synthesis of polysulfones and polyethersulfones.
Biology: Employed in studies related to its environmental impact and persistence, as well as its detection and quantification in biological samples.
Medicine: Investigated for its potential effects on human health, including its bioaccumulation and toxicity.
Industry: Utilized in surface modifications, membrane technology, and analytical chemistry due to its unique properties.
Mechanism of Action
The mechanism of action of perfluoroundecanesulfonic acid involves its interaction with various molecular targets and pathways:
Hydrophobic Interactions: The perfluorinated carbon chain interacts with hydrophobic surfaces, leading to its use in surface modifications and coatings.
Catalytic Activity: Acts as a catalyst in polymerization reactions by initiating cationic polymerization processes.
Environmental Impact: Its persistence in the environment and potential bioaccumulation in living organisms are areas of active research.
Comparison with Similar Compounds
Perfluoroundecanesulfonic acid can be compared with other perfluoroalkyl substances, such as:
Perfluorooctanoic Acid: Known for its use in non-stick coatings and its environmental persistence.
Perfluorooctanesulfonic Acid: Widely studied for its bioaccumulation potential and toxicity.
Perfluorohexanesulfonic Acid: Used as a replacement for perfluorooctanesulfonic acid in various applications.
Uniqueness
This compound is unique due to its longer carbon chain, which imparts distinct physicochemical properties compared to shorter-chain perfluoroalkyl substances. Its high thermal and chemical stability, combined with its hydrophobic and lipophobic nature, make it a valuable compound in various industrial and research applications.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tricosafluoroundecane-1-sulfonic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11HF23O3S/c12-1(13,2(14,15)4(18,19)6(22,23)8(26,27)10(30,31)32)3(16,17)5(20,21)7(24,25)9(28,29)11(33,34)38(35,36)37/h(H,35,36,37) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHUPOMCGUFNAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11F23SO3H, C11HF23O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904573 | |
Record name | Perfluoroundecanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749786-16-1 | |
Record name | Perfluoroundecanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.